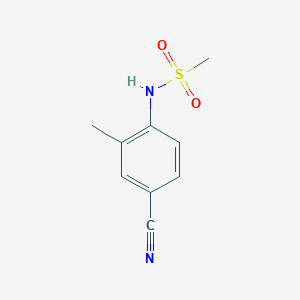
N-(4-Cyano-2-methylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyano-2-méthylphényl)méthanesulfonamide est un composé organique de formule moléculaire C9H10N2O2S. Il se caractérise par la présence d'un groupe cyano (-CN) et d'un groupe méthanesulfonamide (-SO2NH2) liés à un cycle méthylphényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(4-Cyano-2-méthylphényl)méthanesulfonamide implique généralement la réaction de la 4-cyano-2-méthylaniline avec le chlorure de méthanesulfonyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du chlorure de sulfonyle. Le schéma réactionnel général est le suivant :
4-Cyano-2-methylaniline+Methanesulfonyl chloride→this compound
Méthodes de production industrielle
Les méthodes de production industrielle de N-(4-Cyano-2-méthylphényl)méthanesulfonamide peuvent impliquer des voies de synthèse similaires, mais elles sont généralement optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de systèmes automatisés pour l'ajout de réactifs et de techniques de purification efficaces telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-Cyano-2-méthylphényl)méthanesulfonamide peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe cyano peut participer à des réactions de substitution nucléophile.
Réactions de réduction : Le groupe cyano peut être réduit en un groupe amine à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Réactions d'oxydation : Le groupe méthyle peut être oxydé en un groupe acide carboxylique à l'aide d'agents oxydants forts.
Réactifs et conditions courants
Substitution nucléophile : Réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.
Oxydation : Permanganate de potassium (KMnO4) en conditions acides ou basiques.
Produits principaux
Substitution : Formation de dérivés substitués en fonction du nucléophile utilisé.
Réduction : Formation de N-(4-aminométhylphényl)méthanesulfonamide.
Oxydation : Formation de N-(4-carboxy-2-méthylphényl)méthanesulfonamide.
Applications de la recherche scientifique
N-(4-Cyano-2-méthylphényl)méthanesulfonamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Étudié pour ses activités biologiques potentielles, y compris l'inhibition enzymatique et les propriétés antimicrobiennes.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier comme échafaudage pour la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de N-(4-Cyano-2-méthylphényl)méthanesulfonamide dépend de son application spécifique. Dans les systèmes biologiques, il peut agir en inhibant des enzymes spécifiques ou en interagissant avec des cibles moléculaires telles que des récepteurs ou des protéines. Le groupe cyano peut participer à des liaisons hydrogène et à d'autres interactions, tandis que le groupe sulfonamide peut améliorer la solubilité et la biodisponibilité.
Applications De Recherche Scientifique
N-(4-Cyano-2-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Cyano-2-methylphenyl)methanesulfonamide depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The cyano group can participate in hydrogen bonding and other interactions, while the sulfonamide group can enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-Cyano-2-fluorophényl)méthanesulfonamide
- N-(4-Cyano-2-chlorophényl)méthanesulfonamide
- N-(4-Cyano-2-bromophényl)méthanesulfonamide
Unicité
N-(4-Cyano-2-méthylphényl)méthanesulfonamide est unique en raison de la présence du groupe méthyle, qui peut influencer sa réactivité et ses interactions par rapport à ses analogues halogénés. Le groupe méthyle peut également affecter les propriétés physiques du composé, telles que le point de fusion et la solubilité.
Propriétés
Numéro CAS |
910486-27-0 |
|---|---|
Formule moléculaire |
C9H10N2O2S |
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
N-(4-cyano-2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-7-5-8(6-10)3-4-9(7)11-14(2,12)13/h3-5,11H,1-2H3 |
Clé InChI |
HKINIGWMFCQGQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C#N)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12604615.png)
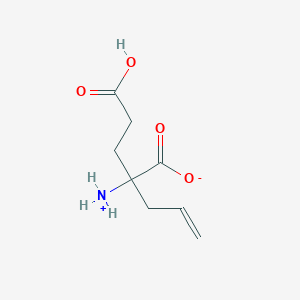

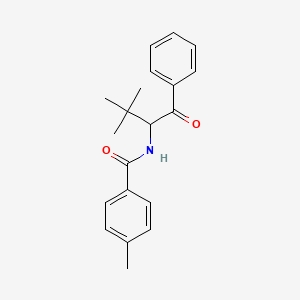
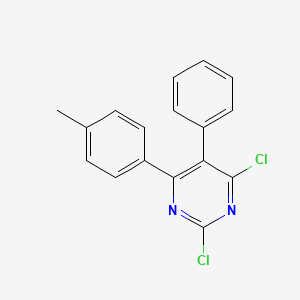
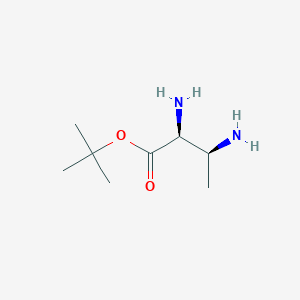
![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
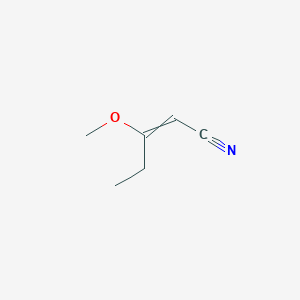
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)


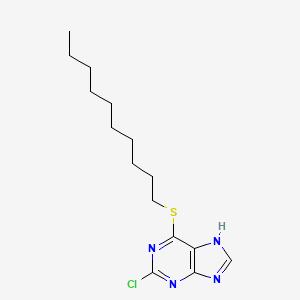
![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
